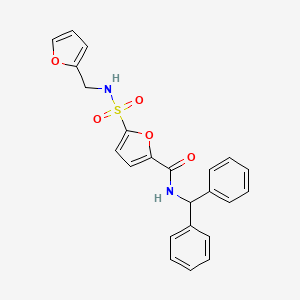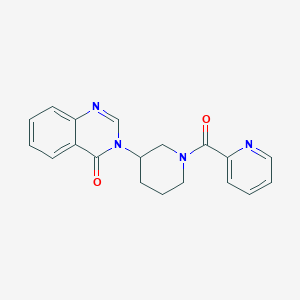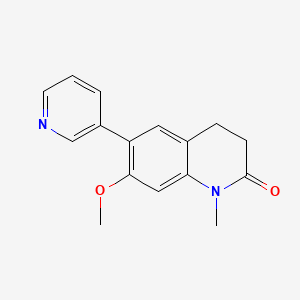
7-Methoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Methoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.316. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A variety of derivatives related to 7-Methoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one have been synthesized and characterized to explore their potential applications in scientific research. For instance, studies on the complete assignments of 1H and 13C NMR spectral data of anabaseine derivatives, including tetrahydroisoquinoline derivatives, provide valuable insights into the structural elucidation of similar compounds (Sobarzo-Sánchez et al., 2006). Furthermore, the synthesis of pyridine derivatives for use as insecticides showcases the potential for developing bioactive agents from this class of compounds (Bakhite et al., 2014).
Chemical Interactions and Complexes
Research on weak interactions in barbituric acid derivatives and the formation of stable intermolecular organic “sandwich” complexes highlights the importance of π–π stacking versus hydrogen bonding interactions in chemical synthesis and material science. Such studies provide a foundation for understanding the complex behaviors of similar compounds in various chemical environments (Khrustalev et al., 2008).
Coordination Chemistry
The coordination compounds based on tetrahydroisoquinoline-3-carboxylic acid, including their syntheses and applications in enantioselective catalysis, illustrate the versatility of these molecules in forming complexes with metal ions. This opens avenues for their use in catalysis and the synthesis of chiral molecules (Jansa et al., 2007).
Anticoagulant Activity
The synthesis of 2H-pyrano[3,2-g]quinolin-2-ones and their characterization for anticoagulant activity through inhibition of blood coagulation factors Xa and XIa demonstrates the potential of tetrahydroquinoline derivatives in medicinal chemistry, particularly in the development of new therapeutic agents for managing blood coagulation disorders (Potapov et al., 2021).
Antitumor Activity
Investigations into the antitumor activity of specific 3,4-dihydroisoquinolines reveal the promise of these compounds in the design and development of novel anticancer drugs. The structural analysis and in vitro evaluation of these compounds provide crucial insights into their potential mechanisms of action and therapeutic applications (Zhu et al., 2011).
Properties
IUPAC Name |
7-methoxy-1-methyl-6-pyridin-3-yl-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-14-9-15(20-2)13(12-4-3-7-17-10-12)8-11(14)5-6-16(18)19/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIRRYYRDPYJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=CC(=C(C=C21)OC)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)

![3-(3,4-dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B2775197.png)
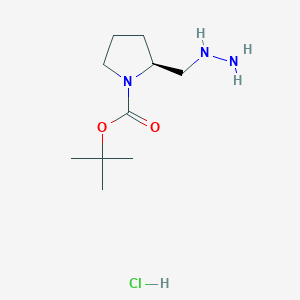
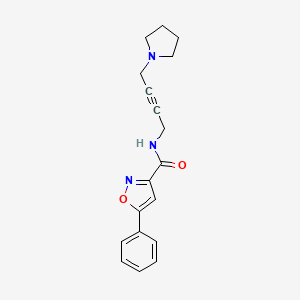
![2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)


![1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2775208.png)

